Bipinnatin J
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H24O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2Z,5S,11S,12S)-12-hydroxy-3,14-dimethyl-11-prop-1-en-2-yl-6,16-dioxatricyclo[11.2.1.15,8]heptadeca-1(15),2,8(17),13-tetraen-7-one |
InChI |
InChI=1S/C20H24O4/c1-11(2)17-6-5-14-10-16(24-20(14)22)8-12(3)7-15-9-13(4)19(23-15)18(17)21/h7,9-10,16-18,21H,1,5-6,8H2,2-4H3/b12-7-/t16-,17-,18-/m0/s1 |
InChI Key |
RCFMTOJVVOOMTO-PVUOXGCVSA-N |
Isomeric SMILES |
C/C/1=C/C2=CC(=C(O2)[C@H]([C@@H](CCC3=C[C@H](C1)OC3=O)C(=C)C)O)C |
Canonical SMILES |
CC1=CC2=CC(=C(O2)C(C(CCC3=CC(C1)OC3=O)C(=C)C)O)C |
Synonyms |
bipinnatin J |
Origin of Product |
United States |
Isolation Methodologies and Biological Source Elucidation of Bipinnatin J
Extraction Protocols from Marine Organisms
The primary natural sources of Bipinnatin (B14683477) J and its analogs are gorgonian corals, specifically species formerly classified under Pseudopterogorgia, which have since been reclassified. The isolation process involves a series of extraction and purification steps designed to separate the compound from the complex mixture of metabolites present in the coral tissue.
The isolation of cembranoid diterpenes, including Bipinnatin J, from gorgonian species such as Pseudopterogorgia kallos and Pseudopterogorgia bipinnata (now Antillogorgia bipinnata) follows a general workflow common in marine natural product chemistry. nih.govnih.govresearchgate.net
The initial step involves the collection of the gorgonian colonies. The collected biological material is often air-dried or lyophilized (freeze-dried) and kept frozen to preserve the chemical integrity of its metabolites. mdpi.com The dried animal tissue is then homogenized and subjected to solvent extraction. A common method involves blending the tissue in a mixture of chloroform and methanol (CHCl₃–MeOH), typically in a 1:1 ratio. mdpi.com
Following filtration to remove solid biomass, the crude extract is concentrated under vacuum. This residue contains a wide array of compounds, including lipids, pigments, and the desired secondary metabolites. To isolate the diterpenes, the crude extract undergoes a solvent partitioning process. This involves suspending the extract in water and sequentially partitioning it with solvents of increasing polarity, such as hexane, chloroform (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol. mdpi.com This separates compounds based on their solubility, with diterpenes like this compound typically concentrating in the less polar fractions (e.g., hexane or chloroform). Further purification is achieved through various chromatographic techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC), to yield the pure compound.
While extraction from natural sources is the primary method for discovery, the yields of minor metabolites like this compound are often low. Consequently, chemical synthesis has become the optimal strategy for obtaining higher yields and ensuring purity for detailed biological studies. Several total syntheses of this compound have been developed, providing a scalable and reliable source of the compound. nih.govacs.orgchemrxiv.orgnih.govnih.govchemrxiv.orgacs.org
Key strategies in these synthetic routes focus on the efficient construction of the 14-membered macrocycle and stereoselective formation of its key features. Noteworthy approaches include:
Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium(II)-mediated coupling is a powerful method for forming the macrocyclic ring by connecting an aldehyde and an allylic halide within the same molecule. nih.govyoutube.comresearchgate.net The stereochemistry of the newly formed centers is often controlled by existing stereocenters in the precursor molecule. nih.govnih.gov
Novel Catalytic Methods: Advanced techniques such as Ni-electrocatalytic decarboxylative cross-coupling have been employed to efficiently link molecular fragments, demonstrating the continuous innovation in synthetic strategies to access complex natural products like this compound. acs.orgchemrxiv.orgchemrxiv.orgacs.org
These synthetic endeavors not only provide access to significant quantities of this compound but also confirm its complex structure and allow for the creation of analogs for further research.
Biogeographical and Ecological Context of Natural Producers
Understanding the natural producer of this compound, Antillogorgia bipinnata, requires examining its distribution and ecological role. This context helps explain the evolutionary pressures that may have led to the production of such complex chemical compounds.
Antillogorgia bipinnata, commonly known as the bipinnate sea plume, is the gorgonian soft coral from which this compound was first isolated. youtube.comwikipedia.org This species was formerly known as Pseudopterogorgia bipinnata. wikipedia.orguwi.edu Its geographical and depth distribution is well-documented within the tropical Western Atlantic.
The species is predominantly found in the Caribbean Sea, the Bahamas, and off the coast of South Florida. wikipedia.orgnova.edusaltcorner.comreefguide.orgwikiwand.com It typically inhabits reef environments, including fore reef slopes, patch reef flats, and underwater plateaus. uwi.edusaltcorner.com
Geographical and Depth Distribution of Antillogorgia bipinnata
| Parameter | Description | Reference |
|---|---|---|
| Geographic Range | Tropical Western Atlantic: Florida Keys, Bahamas, Caribbean Sea | wikipedia.orguwi.edusaltcorner.comreefguide.org |
| Habitat | Inshore and patch reef flats, slopes, and underwater plateaus | uwi.edusaltcorner.com |
| Depth Range | 3 to 65 meters | uwi.edu |
| Common Depth | 9 to 20 meters | wikipedia.orgnova.edu |
Sessile marine invertebrates like gorgonians lack the mobility to escape predators and must rely on other defense strategies. Antillogorgia bipinnata does not have the hard calcium carbonate skeleton of stony corals and instead employs potent chemical defenses. uwi.edu The production of secondary metabolites, including a variety of diterpenes like the bipinnatins, is a key component of this strategy. nih.gov
These chemical compounds serve multiple protective functions:
Anti-predation: The cytotoxicity and neurotoxicity exhibited by some bipinnatins and related compounds can deter feeding by fish and other marine predators. nih.govresearchgate.net By making their tissue unpalatable or toxic, the corals protect themselves from being consumed.
Anti-fouling: The surface of a sessile organism is prime real estate for other organisms like algae and barnacles to settle on. The release of chemical compounds can prevent this "fouling," which could otherwise smother the coral polyps and impede their ability to feed. researchgate.net
The evolution of complex molecules like this compound is likely a direct response to the high predation pressure and competition for space on coral reefs. nih.gov These chemical defenses are crucial for the survival and success of soft corals in their competitive marine environment. uwi.eduresearchgate.net
Biosynthetic Pathways and Biogenetic Interrelationships of Bipinnatin J
Proposed Biosynthetic Cascade from Isoprenoid Precursors
The biosynthesis of Bipinnatin (B14683477) J is believed to commence from fundamental isoprenoid building blocks, undergoing a series of enzymatic transformations to construct its characteristic cembrane (B156948) framework and subsequent functionalizations.
Genesis of the Cembrane Carbon Skeleton from Geranylgeranyl Pyrophosphate
The journey towards Bipinnatin J begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). wikipedia.orgjmb.or.krnih.gov The proposed biosynthetic pathway initiates with the ionization of GGPP, where the pyrophosphate group departs, generating a highly reactive allylic carbocation. wikipedia.orgnih.gov This event triggers a "type A" cyclization, an intramolecular electrophilic attack, to form the 14-membered cembrane ring, a hallmark of this class of diterpenes. wikipedia.org The cyclization process results in an isopropyl cation positioned outside the newly formed ring. Subsequent proton elimination from this intermediate leads to the formation of neo-cembrene, which serves as the foundational hydrocarbon skeleton for this compound and other related cembranoids. wikipedia.org
Speculative Enzymatic Transformations Leading to this compound
Following the formation of the neo-cembrene core, the biosynthesis of this compound enters a speculative phase involving a series of oxidative and cyclization reactions. wikipedia.org It is hypothesized that a cascade of enzymatic transformations, likely mediated by specific oxidoreductases, leads to the introduction of oxygen functionalities and the formation of the furan (B31954) and butenolide rings. wikipedia.orguni-regensburg.de This process involves the oxidation of the cembrane skeleton, followed by ring closure events to construct the heterocyclic portions of the molecule. wikipedia.org A key step in this proposed sequence is the Δ-double bond isomerization of the C7-C8 olefin to the Z conformation, which is characteristic of this compound and its precursor, rubifolide. wikipedia.org A final oxidation at the C2 position is thought to yield this compound. wikipedia.org
Role of Cytochrome P450 Monooxygenases in Oxidative Steps
The specific enzymes responsible for the oxidative transformations in the biosynthesis of this compound have not been definitively identified, but cytochrome P450 monooxygenases (CYPs) are strongly implicated. wikipedia.orguni-regensburg.dersc.org These versatile heme-thiolate enzymes are well-known for their ability to catalyze the regio- and stereospecific oxidation of a wide array of substrates, including complex natural products. beilstein-journals.orgnih.govnih.gov In the context of this compound biosynthesis, CYPs are the most likely candidates for carrying out the critical hydroxylation and epoxidation reactions that functionalize the neo-cembrene skeleton, paving the way for the subsequent furan and butenolide ring formations. wikipedia.orguni-regensburg.dersc.org
This compound as a Key Biosynthetic Precursor to Polycyclic Diterpenoids
The significance of this compound extends beyond its own existence, as it is considered a central branching point in the biosynthesis of several more structurally complex and intriguing polycyclic diterpenoids. researchgate.netnih.govacs.org Laboratory syntheses have provided strong support for these proposed biogenetic relationships. lookchem.comthieme-connect.comthieme-connect.com
Biogenetic Pathways to Intricarene (B1249381)
Intricarene, a pentacyclic diterpene also isolated from Pseudopterogorgia kallos, is believed to arise from this compound through a fascinating series of transformations. nih.govlookchem.com The proposed pathway involves the oxidation of the furan ring in this compound, which leads to the formation of an oxidopyrylium ion intermediate. nih.govlookchem.com This highly reactive species then undergoes a transannular [5+2] cycloaddition reaction with the butenolide double bond, a key bond-forming event that constructs the intricate polycyclic core of intricarene. researchgate.netlookchem.comthieme-connect.com This biosynthetic hypothesis has been successfully mimicked in the laboratory, providing compelling evidence for the precursor-product relationship between this compound and intricarene. lookchem.comthieme-connect.com
Formation of Bielschowskysin from this compound
Bielschowskysin, another complex polycyclic diterpenoid, is also thought to be biosynthetically derived from this compound. nih.govacs.org The proposed biogenetic route to Bielschowskysin is distinct from that of intricarene and is believed to involve a photochemical transformation. nih.govresearchgate.net The pathway likely commences with epoxidation of the Δ7,8 double bond of this compound, followed by the addition of water and a formal [2+2] photocycloaddition. acs.orgresearchgate.net This light-induced cycloaddition is a critical step in constructing the unique and complex ring system of Bielschowskysin. nih.gov
Derivation of Rubifolide and Isoepilophodione B
The biosynthetic relationship between this compound and other furanocembranoids, such as Rubifolide and Isoepilophodione B, has been a subject of significant research interest. It is speculated that this compound serves as a direct precursor to these compounds through a series of enzymatic transformations. wikipedia.orgacs.orgnih.gov
Rubifolide , which lacks the C2 hydroxyl group present in this compound, is thought to be formed through a deoxygenation reaction. acs.org Laboratory synthesis has demonstrated that this compound can be converted to (+)-Rubifolide in a nearly quantitative yield through a reaction with triethylsilane and trifluoroacetic acid, supporting the proposed SN1-deoxygenation pathway. acs.org
Isoepilophodione B is believed to be derived from Rubifolide via the oxidative cleavage of the furan ring. acs.org This has been demonstrated synthetically by treating Rubifolide with m-chloroperoxybenzoic acid (mCPBA), which results in an 88% yield of (+)-Isoepilophodione B. acs.org An alternative biomimetic approach involves the selective addition of singlet oxygen to the furan moiety of Rubifolide, followed by reduction, which also yields Isoepilophodione B, shedding light on its potential natural origin. acs.org
| Starting Material | Reagents | Product | Yield | Proposed Mechanism |
|---|---|---|---|---|
| This compound | Triethylsilane, Trifluoroacetic acid | (+)-Rubifolide | Quantitative | SN1-deoxygenation acs.org |
| (+)-Rubifolide | m-Chloroperoxybenzoic acid (mCPBA) | (+)-Isoepilophodione B | 88% | Oxidative furan cleavage acs.org |
| (+)-Rubifolide | Singlet oxygen, then reduction | (+)-Isoepilophodione B | - | Biomimetic oxidation acs.org |
Biomimetic Transformations and Mechanistic Insights
The structural complexity of furanocembranoids has inspired numerous studies into biomimetic transformations, aiming to replicate the proposed biosynthetic pathways in the laboratory. These investigations provide valuable insights into the underlying reaction mechanisms.
Photochemical Cascade Reactions of this compound
Photochemical reactions are believed to play a significant role in the biosynthesis of several furanocembranoid-derived natural products. uni-muenchen.de The exposure of this compound and its derivatives to light can initiate a cascade of reactions, leading to the formation of intricate polycyclic structures. uni-muenchen.deresearchgate.net For instance, the laboratory synthesis of intricarene has been achieved by irradiating a derivative of this compound with a lamp that mimics sunlight. uni-muenchen.de This transformation highlights the importance of light as a crucial element in driving the final steps of certain natural product syntheses. uni-muenchen.de Irradiating Rubifolide, a closely related compound, can lead to the ring-contracted kallolide B. researchgate.net These photochemical processes often involve complex mechanisms, including excited states and radical intermediates. uni-muenchen.deresearchgate.net
Oxidopyrylium-Alkene Cycloaddition Mechanisms
A key transformation in the biosynthesis of certain polycyclic furanocembranoids is the proposed transannular [5+2] cycloaddition involving an oxidopyrylium ion intermediate. nih.govresearchgate.networktribe.com This type of reaction is believed to be responsible for the formation of the unique bridged ether systems found in natural products like intricarene. nih.govresearchgate.net The proposed mechanism involves the oxidation of the furan ring in a precursor like this compound to form an enedione, which then tautomerizes to a hydroxypyranone. worktribe.com Subsequent dehydration generates a reactive oxidopyrylium ylide that undergoes an intramolecular cycloaddition with a tethered alkene. nih.govworktribe.com Quantum chemical calculations have been employed to study the feasibility of this reaction, suggesting that while it is thermally possible, the activation barriers are significant. worktribe.comresearchgate.net
Chemical Synthesis Strategies for Bipinnatin J and Its Analogs
Retrosynthetic Analyses and Strategic Disconnections
The retrosynthetic analysis of Bipinnatin (B14683477) J has been approached from several perspectives, with most strategies converging on a few key disconnections. acs.org A common and effective strategy involves the disconnection of the 14-membered macrocycle to an acyclic precursor. researchgate.netacs.org This disconnection is often planned to be closed via a macrocyclization reaction, a powerful tool in the synthesis of large ring systems. researchgate.netnih.gov
One prominent retrosynthetic approach envisions the macrocycle being formed through a Nozaki-Hiyama-Kishi (NHK) reaction. researchgate.netacs.org This leads to an acyclic precursor, a bis-furan intermediate, which can be further disconnected into two smaller, more manageable fragments. acs.org This convergent approach allows for the independent synthesis of the two fragments, which are then coupled together before the final macrocyclization step. acs.orgnih.gov
Another strategic disconnection focuses on the formation of the trisubstituted furan (B31954) moiety. acs.org A novel approach utilizes a halogen dance-Zweifel olefination sequence to construct this key structural feature. acs.orgchemrxiv.org This strategy begins with a readily available starting material, bromofurfural, and through a series of elegant transformations, installs the necessary substituents on the furan ring. acs.org
The butenolide portion of Bipinnatin J has also been a focus of retrosynthetic analysis. One strategy involves an asymmetric protonation event to set the crucial stereocenter of the butenolide. acs.orgchemrxiv.org This highlights the importance of stereocontrol in the total synthesis of this complex natural product.
A recent and highly efficient retrosynthesis employs nickel-catalyzed carbon-carbon bond-forming reactions to assemble the carbon skeleton. acs.org This includes a nickel-electrocatalytic decarboxylative cross-coupling to link two key fragments and a nickel-mediated 1,6-conjugate addition to introduce the butenolide moiety. acs.orgchemrxiv.org This approach showcases the power of modern catalytic methods in streamlining complex total syntheses. acs.org
Total Synthesis Approaches (Racemic and Asymmetric)
Both racemic and asymmetric total syntheses of this compound have been successfully achieved, demonstrating the versatility of synthetic chemists in tackling this challenging target. acs.orgnih.gov
In one notable convergent synthesis, the molecule was disconnected into two main building blocks. acs.org The first fragment, a trisubstituted furan, was prepared using a unique halogen dance-Zweifel olefination sequence. acs.orgchemrxiv.org The second fragment, a butenolide, was synthesized from a chiral starting material to establish the correct stereochemistry. acs.org These two fragments were then coupled using a nickel-catalyzed 1,6-conjugate addition, followed by a series of transformations to set the stage for the final macrocyclization. acs.orgchemrxiv.org
Another convergent approach utilized a silver ion-promoted SN1-type γ-alkylation of a siloxyfuran to connect the two key fragments. nih.gov This was followed by a diastereoselective chromium(II)-mediated macrocyclization to furnish this compound. nih.gov This synthesis highlights the use of classic and powerful reactions in the construction of complex natural products.
A recent gram-scale total synthesis of (-)-Bipinnatin J further underscores the power of convergent strategies. acs.orgnih.gov This synthesis commenced from inexpensive starting materials and employed a series of nickel-catalyzed reactions to assemble the molecule in a concise and scalable manner. acs.orgchemrxiv.orgnih.gov
The total synthesis of this compound has been a fertile ground for the application and development of powerful synthetic methodologies. Several key reactions have been instrumental in the successful construction of this complex natural product.
The Nozaki-Hiyama-Kishi (NHK) reaction has emerged as a reliable and effective method for the macrocyclization step in several total syntheses of this compound. researchgate.netacs.orgnih.gov This chromium(II)-mediated coupling of an aldehyde and an allyl or vinyl halide is well-suited for the formation of large rings, often proceeding with high diastereoselectivity. researchgate.netnih.gov
In the synthesis of this compound, the NHK reaction is typically used to close the 14-membered ring by forming the carbon-carbon bond between C1 and C14. researchgate.netnih.gov The stereochemistry of the newly formed stereocenters at C1 and C2 is often controlled by the existing stereocenter at C10, a testament to the remarkable substrate control exerted in this reaction. nih.gov The use of nickel(II) as a co-catalyst has been shown to be crucial for the success of the NHK reaction in some cases. youtube.com
The successful application of the NHK reaction in the total synthesis of this compound highlights its importance as a powerful tool for the construction of complex macrocyclic natural products. researchgate.netacs.orgnih.govrsc.org
Nickel-catalyzed reactions have played a pivotal role in the development of a highly efficient and scalable total synthesis of (-)-Bipinnatin J. acs.orgchemrxiv.orgnih.gov These reactions have enabled the rapid and convergent assembly of the carbon skeleton from simple and readily available starting materials. acs.orgnih.gov
One key nickel-catalyzed reaction is the electrocatalytic decarboxylative cross-coupling. acs.orgchemrxiv.org This reaction was used to couple a C-sp2 and a C-sp3 fragment, effectively using succinate (B1194679) as a two-carbon linchpin. acs.org This innovative approach provides a powerful method for the construction of complex carbon frameworks.
Another crucial nickel-catalyzed transformation is the 1,6-conjugate addition. acs.orgchemrxiv.org This reaction was employed to couple the trisubstituted furan fragment with a γ-methylidene butenolide, forming a key carbon-carbon bond and setting the stage for the introduction of the butenolide stereocenter. acs.org The reaction proceeded with high chemoselectivity, favoring the desired β,γ-butenolide isomer. acs.org
The use of these nickel-catalyzed reactions has significantly streamlined the synthesis of this compound, making it more amenable to large-scale production and analog synthesis. acs.orgchemrxiv.orgnih.gov
The construction of the trisubstituted furan moiety of this compound has been elegantly addressed through the use of a halogen dance-Zweifel olefination sequence. acs.orgchemrxiv.org This powerful and unique methodology allows for the rapid and efficient synthesis of this key structural feature from a simple starting material. acs.orgchemrxiv.org
The sequence begins with a halogen dance reaction, where a directed deprotonation at the C3 position of a bromofuran derivative triggers a lithium-halogen exchange, resulting in the migration of the lithium to the more stable C5 position. acs.org This lithiated intermediate is then trapped with an alkenyl boronic ester, setting the stage for the Zweifel olefination. acs.org
The subsequent Zweifel olefination involves the formation of a bromonium ion, which triggers a 1,2-migration to form a new carbon-carbon bond. acs.org This is followed by a stereospecific elimination to yield the desired trisubstituted furan with excellent control over the double bond geometry. acs.org
This tandem halogen dance-Zweifel olefination sequence represents a significant methodological advance and has proven to be a powerful tool for the synthesis of highly substituted furans, a common motif in natural products. acs.orgchemrxiv.org
Scalability and Efficiency Considerations in Synthetic Routes
Earlier syntheses also demonstrated efficiency through different strategic choices. For example, a nine-step synthesis of (±)-Bipinnatin J was developed, emphasizing the use of chemoselective transition-metal-catalyzed reactions like the ruthenium-catalyzed Alder-ene and Stille cross-coupling to minimize the need for protecting groups. acs.org Another route, while longer at 12 steps for the longest linear sequence, was also convergent and efficient, featuring a silver-promoted alkylation and a chromium-mediated macrocyclization. nih.govacs.org
| Macrocyclization Method | Yield | Diastereomeric Ratio (d.r.) | Scalability | Reference |
| Cr(II)-mediated | 32% | 4:1 | Limited | |
| NHK (2006) | 41% | 3:1 | Moderate | |
| NHK (2025) | 68% | >20:1 | High | |
| NHK (Trauner) | 70% | >9:1 | High | acs.orgnottingham.ac.uk |
Synthesis of this compound Derivatives and Analogs
The synthesis of this compound has enabled the preparation of its derivatives and analogs, which are valuable for several reasons. They can be used to explore biosynthetic relationships with other natural products, investigate structure-activity relationships, and develop new compounds with potentially improved biological properties.
This compound is considered a biosynthetic precursor to more complex, polycyclic furanocembranoids like intricarene (B1249381). researchgate.networktribe.com Synthetic this compound has been used to mimic this proposed biosynthetic transformation. For instance, treatment of synthetic (−)-Bipinnatin J with VO(acac)₂ and t-BuOOH, followed by acetylation, yields an acetoxypyrone derivative. rsc.org Upon heating in the presence of DBU, this derivative undergoes a transannular oxidopyrylium-alkene [5+2] cycloaddition to produce (+)-intricarene. researchgate.netrsc.org This biomimetic synthesis supports the proposed natural pathway. worktribe.com
Furthermore, the modular and convergent nature of the synthetic routes to this compound allows for the creation of analogs by modifying the building blocks. For example, by altering the fragments used in the Stille coupling or other key bond-forming reactions, it is possible to introduce variations at different positions of the this compound scaffold. This has led to the synthesis of a series of tetrafuran structures through oxidative coupling and acyclic structural analogues. acs.orgresearchgate.net The development of synthetic strategies that allow for such modifications is crucial for probing the chemical space around the this compound structure and for the potential discovery of new therapeutic agents.
Biological Activities and Molecular Mechanisms of Action of Bipinnatin J
Evaluation of Cytotoxic Activities
Bipinnatin (B14683477) J, a furanocembrane diterpenoid isolated from gorgonian corals of the genus Pseudopterogorgia, has been evaluated for its cytotoxic properties. researchgate.net Research indicates that Bipinnatin J exhibits cytotoxic activity against certain cancer cell lines, including those of colon cancer and some melanomas. researchgate.net It is also noted for its role as a biosynthetic precursor to more complex and biologically active polycyclic compounds, such as intricarene (B1249381) and bielschowskysin. researchgate.net
While this compound itself shows some activity, related compounds within the bipinnatin family have demonstrated more potent cytotoxic effects. For instance, Bipinnatin I has been shown to possess strong cytotoxic action, eliciting significant differential responses at the GI50 level for all colon and melanoma cancer cell lines tested at concentrations of 10⁻⁶ M. nih.gov Similarly, bipinnatins A, B, and D display notable in vitro activity against the P388 murine tumor cell line. nih.gov The cytotoxicity of some bipinnatins, like A and B, is associated with the presence of α,β-unsaturated carbonyl groups in their structure. In contrast, this compound's low cytotoxicity compared to some of its derivatives highlights how structural modifications can be significant drivers of bioactivity.
Table 1: Cytotoxic Activities of Bipinnatin Compounds Against Various Cancer Cell Lines
| Compound | Cell Line | Activity Metric | Concentration/Result |
|---|---|---|---|
| Bipinnatin I | Colon and Melanoma Cancer Cell Lines | GI50 | 10⁻⁶ M |
| Bipinnatin A | P388 Murine Tumor Cell Line | IC50 | 0.9 µg/mL |
| Bipinnatin B | P388 Murine Tumor Cell Line | IC50 | 3.2 µg/mL |
| Bipinnatin D | P388 Murine Tumor Cell Line | IC50 | 1.5 µg/mL |
This table is interactive and can be sorted by column.
The mechanistic basis for the cytotoxicity of the bipinnatin family of compounds appears to be linked to specific structural features. The presence of an α,β-unsaturated carbonyl group is a key moiety for the potent cytotoxicity observed in compounds like bipinnatins A and B. The absence of this functional group in other analogues, such as bipinnatin C, results in significantly reduced cytotoxic activity.
While the structural correlation with cytotoxicity is established, detailed investigations into the specific cellular pathways that are implicated in the cytotoxic action of this compound are not extensively documented in the reviewed literature. The primary focus of mechanistic studies on bipinnatins has been on their neurobiological activity rather than their anticancer mechanisms. The compound serves as a biosynthetic precursor, and its derivatives, like bielschowskysin, have shown potent anticancer properties, suggesting that the transformation of the this compound scaffold is crucial for enhancing this bioactivity. chemrxiv.org
Neurobiological Activity and Receptor Interactions
This compound belongs to the lophotoxin (B1675080) family of marine neurotoxins, which are recognized for their potent and unique interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These compounds function as irreversible antagonists of nAChRs. nih.govnih.gov The inhibitory activity of bipinnatins against the nicotinic receptor is enhanced following preincubation in an aqueous buffer, which suggests the formation of a more active species. nih.govnih.gov This active form then irreversibly inhibits the two acetylcholine-binding sites on the nAChR. nih.gov This irreversible blockade disrupts the normal function of these receptors, which are crucial for signal transmission in the nervous system. nih.gov
The irreversible nature of nAChR inhibition by bipinnatins is due to a covalent modification of the receptor protein. researchgate.netnih.gov Specifically, these toxins form a covalent bond with a tyrosine residue located at position 190 (Tyr190) within the alpha-subunit of the receptor. nih.govnih.govnih.gov This alkylation of Tyr190 is a hallmark of the lophotoxin family's mechanism of action. researchgate.netnih.gov The reaction is believed to proceed through an SN1 type of substitution, involving the elimination of an acetate (B1210297) group from the bipinnatin molecule, followed by the reaction of a resulting carbocation intermediate with the Tyr190 residue. nih.gov
Studies have revealed that bipinnatins exhibit selectivity in their interaction with the two distinct acetylcholine-binding sites on the nAChR. The toxins preferentially inhibit the binding site located near the interface of the α and δ subunits. nih.gov This site is characterized by its low affinity for the competitive antagonist metocurine (B613844) and a high affinity for acetylcholine. nih.gov The reaction of different bipinnatins with the nicotinic receptor is sensitive to the structural differences between the two acetylcholine-binding sites, indicating that these compounds can be used as probes to investigate these structural distinctions. nih.gov This selectivity makes the bipinnatins valuable tools for designing novel drugs that might exclusively target one of the two binding sites on the nAChR. nih.gov
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetylcholine |
| Bielschowskysin |
| Bipinnatin A |
| Bipinnatin B |
| Bipinnatin C |
| Bipinnatin D |
| Bipinnatin I |
| This compound |
| Intricarene |
| Lophotoxin |
Computational Approaches to Molecular Interactions
Computational studies, particularly molecular docking and dynamics simulations, have been instrumental in elucidating the potential molecular interactions of this compound with biological targets. These in silico methods provide valuable insights into binding affinities and the stability of the ligand-protein complexes, guiding further experimental research.
Molecular docking simulations have been employed to investigate the inhibitory potential of this compound against key protein targets. One significant study focused on Internalin A (InlA), a virulence factor of the pathogen Listeria monocytogenes that is crucial for its adhesion and invasion into host cells. nih.gov In this research, this compound was docked with the InlA protein (PDB ID: 1O6T). nih.gov The results identified this compound as a promising candidate, exhibiting a strong binding affinity. nih.govresearchgate.netdntb.gov.ua
The docking analysis revealed a binding affinity value of -9.5 kcal/mol for this compound with the InlA protein, which was the best score observed among the 80 terpenes tested, a score shared only with Epispongiadiol. nih.govresearchgate.netfrontiersin.org This strong binding energy suggests a favorable interaction between this compound and the active site of the InlA protein, indicating its potential as an inhibitor. nih.gov
Table 1: Molecular Docking and Binding Free Energy of this compound against InlA Protein
| Parameter | Value | Description | Source |
|---|---|---|---|
| Molecular Docking | |||
| Target Protein | Internalin A (InlA) | A major virulence factor of Listeria monocytogenes. | nih.gov |
| Binding Affinity | -9.5 kcal/mol | Indicates a strong predicted binding interaction. | researchgate.netfrontiersin.org |
| Binding Free Energy | |||
| Total Binding Free Energy | -12.12 kcal/mol | Calculated via MM/GBSA, indicating a stable ligand-protein complex. | nih.govfrontiersin.org |
| Gas Phase Energy (ΔGGas) | -49.96 kcal/mol | The most significant contributor to the binding free energy. | frontiersin.org |
To further assess the stability of the this compound-InlA complex predicted by docking studies, molecular dynamics (MD) simulations were performed. frontiersin.org A simulation was conducted for a 100-nanosecond timescale to observe the dynamic behavior of the complex. nih.govfrontiersin.org The primary goal of the MD simulation is to monitor variations in the stability, conformation, and interactions of the amino acid residues of the complex over time. frontiersin.org
The stability of the this compound-InlA complex was evaluated by analyzing several parameters, including the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA). frontiersin.org While this compound showed a strong initial docking score, the MD simulation results indicated that another compound, Epispongiadiol, formed a more structurally stable complex with the InlA protein over the simulation period. frontiersin.org
A breakdown of the energy components revealed that the molecular mechanical energy changes in the gas phase (ΔGGas) were the most significant contributor, with a value of -49.96 kcal/mol. frontiersin.org Within this, the electrostatic energy component (ΔEele) was also a major contributor with a value of -36.76 kcal/mol. frontiersin.org These calculations confirm the stable nature of the this compound-InlA complex. frontiersin.org
Other Investigated Biological Activities (e.g., antimicrobial properties, enzyme inhibition studies)
Beyond its interactions with the InlA protein, this compound has been noted for other biological activities. In silico estimations based on its molecular structure and properties have predicted good pharmacokinetic properties and potential antibacterial activity. researchgate.netdntb.gov.ua This aligns with the findings from the docking studies targeting a key bacterial virulence factor. nih.govresearchgate.net
This compound is also recognized for its cytotoxic activities against certain cancer cell lines, including colon cancer and specific melanomas. researchgate.net Furthermore, its chemical structure has drawn interest as a potential biosynthetic precursor for more complex polycyclic compounds like intricarene. researchgate.netrsc.org Studies have also noted that this compound belongs to the lophotoxin family of compounds, which are known as irreversible nicotinic receptor antagonists. acs.org While some related compounds have been investigated as inhibitors of Geranylgeranyl Diphosphate Synthase (GGDPS), a therapeutic target for multiple myeloma, direct inhibitory studies of this compound on this specific enzyme have not been detailed. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Appel reaction |
| This compound |
| Epispongiadiol |
| Geranylgeranyl Diphosphate Synthase (GGDPS) |
| Intricarene |
| Lophotoxin |
Advanced Spectroscopic and Analytical Methodologies in Bipinnatin J Research
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool in the characterization of Bipinnatin (B14683477) J and its analogues, providing precise mass measurements that lead to the unambiguous determination of their molecular formulas. Techniques such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) have been instrumental. researchgate.netnih.gov These methods allow for the calculation of the elemental composition from the observed signal with high accuracy, a critical first step in the identification of a new compound. researchgate.net For instance, in the analysis of related cembranolides isolated alongside Bipinnatin J, HRMS was essential for confirming their chemical structures. nih.govnih.gov The data obtained from these analyses serve as a definitive confirmation of the molecular formula before proceeding with more detailed structural elucidation by other spectroscopic means. johnwoodgroup.com
| Technique | Application in this compound Research | Reference |
| HRFABMS | Determination of elemental composition for related diterpenes. | nih.gov |
| HRESIMS | Confirmation of the molecular formula of bipinnatin analogues. | researchgate.net |
| General HRMS | Calculation of molecular formula from precise mass-to-charge ratio. | researchgate.netjohnwoodgroup.com |
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY for stereochemical elucidation)
Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) techniques, is the cornerstone for determining the complex structure and relative stereochemistry of this compound. nih.gov The chemical structures of this compound and its derivatives are routinely determined by combining 1D and 2D NMR spectroscopic analyses. nih.govnih.gov
Assignments of proton (¹H) and carbon (¹³C) signals are achieved through a combination of 2D NMR experiments:
COSY (Correlation Spectroscopy) : Used to establish ¹H-¹H coupling networks, identifying protons that are connected through bonds, typically three bonds apart. researchgate.netlibretexts.org
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbons based on their attached protons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assembling the complete carbon skeleton. acs.org
For stereochemical elucidation, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly vital. This experiment identifies protons that are close in space, providing critical information about the molecule's three-dimensional conformation and the relative configuration of its stereocenters. chemrxiv.org NOESY experiments, sometimes performed at low temperatures and supported by DFT calculations, have been used to conduct careful conformational analyses of the flexible 14-membered macrocycle of this compound derivatives. chemrxiv.orgnih.gov Specific NOESY cross-peaks can reveal the facial orientation of different parts of the molecule. chemrxiv.org For example, in related furanocembranoids, NOESY data have been used to confirm the geometry of double bonds and the spatial relationships between key protons, which in turn defines the relative stereochemistry. researchgate.net
The following tables present the ¹H and ¹³C NMR data for synthetic (-)-Bipinnatin J as reported in the literature. researchgate.net
Table 1: ¹H NMR Spectroscopic Data for (-)-Bipinnatin J (400 MHz, CDCl₃) Data sourced from ResearchGate researchgate.net
Click to view data
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 3.03 | d | 9.9 |
| 2 | 5.39 | d | 9.9 |
| 5 | 7.10 | s | - |
| 7 | 6.27 | s | - |
| 9a | 2.50 | dd | 14.2, 5.0 |
| 9b | 2.30 | dd | 14.2, 8.3 |
| 10 | 5.06 | ddd | 8.3, 5.0, 2.3 |
| 11 | 5.07 | d | 9.8 |
| 13a | 2.45 | m | - |
| 13b | 2.25 | m | - |
| 14 | 5.25 | t | 7.0 |
| 17 | 1.83 | s | - |
| 18 | 1.95 | s | - |
| 19 | 1.58 | s | - |
| 20 | 1.25 | d | 6.7 |
Table 2: ¹³C NMR Spectroscopic Data for (-)-Bipinnatin J (101 MHz, CDCl₃) Data sourced from ResearchGate researchgate.net
Click to view data
| Position | Chemical Shift (δ, ppm) | Type |
| 1 | 48.9 | d |
| 2 | 96.6 | d |
| 3 | 124.9 | s |
| 4 | 151.7 | s |
| 5 | 139.0 | d |
| 6 | 110.6 | s |
| 7 | 142.9 | d |
| 8 | 125.7 | s |
| 9 | 40.1 | t |
| 10 | 73.8 | d |
| 11 | 81.9 | d |
| 12 | 133.9 | s |
| 13 | 24.3 | t |
| 14 | 122.9 | d |
| 15 | 170.2 | s |
| 16 | 133.2 | s |
| 17 | 9.7 | q |
| 18 | 10.8 | q |
| 19 | 15.1 | q |
| 20 | 20.8 | q |
Chiroptical Spectroscopy (e.g., CD/ORD) for Absolute Configuration Determination
Chiroptical spectroscopy, encompassing techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful, non-destructive method for determining the absolute configuration of chiral molecules. mdpi.comcas.cz These techniques measure the differential interaction of a molecule with left and right circularly polarized light, which is directly related to its three-dimensional stereochemical structure. rsc.org
While specific CD or ORD spectral data for this compound are not prominently featured in the surveyed literature, the application of such methods is standard practice for the structural elucidation of novel, chiral natural products. unideb.hu For the broader class of furanocembranolides, alternative methods have also been employed to determine absolute stereochemistry. One such NMR-based method uses a chiral solvating agent (Pirkle's reagent) at low temperatures to assign the absolute configuration at the C-10 butenolide stereocenter, a common feature in this family. si.edu The measurement of optical rotation for related compounds has also been used to establish stereochemical relationships within the furanocembranolide class. si.edu The application of these or computational chiroptical methods would be essential to definitively assign the absolute configuration of naturally occurring (-)-Bipinnatin J without recourse to X-ray crystallography of a derivative with a known stereocenter.
X-ray Crystallography of this compound or its Complexes (if available)
X-ray crystallography provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a molecule. This technique involves diffracting X-rays off a single crystal of a compound to determine the precise arrangement of atoms in the solid state.
A significant achievement in this compound research was the successful acquisition of an X-ray crystal structure of the synthetic (±)-Bipinnatin J. researchgate.net This analysis unequivocally confirmed the proposed connectivity and relative stereochemistry of this fragile marine natural product. researchgate.net While obtaining suitable crystals of natural products can be challenging, X-ray analysis has been successfully applied to numerous derivatives and related compounds within the bipinnatin family, such as Bipinnatin K, L, and P, providing unambiguous structural proof. nih.govresearchgate.net Furthermore, the absolute configuration of complex diterpenes derived from bipinnatin precursors, such as (+)-providencin, has been firmly established through X-ray analysis, which in turn helps to confirm the stereochemistry of the biosynthetic precursors. acs.org
Future Research Directions and Potential Applications of Bipinnatin J Insights
Elucidation of Full Biosynthetic Pathway and Enzymatic Mechanisms
While the complete biosynthetic pathway of Bipinnatin (B14683477) J has not been definitively established through enzymatic studies, a speculative pathway has been proposed based on well-understood terpenoid chemistry. wikipedia.org The process is thought to begin with the cyclization of geranylgeranyl pyrophosphate to form the 14-membered cembrane (B156948) skeleton of neo-cembrene. wikipedia.org
The subsequent steps toward Bipinnatin J are hypothesized to involve a series of oxidative transformations. wikipedia.org Key enzymatic players in this cascade are likely cytochrome P450 monooxygenases, which are known to facilitate such oxidations in natural product biosynthesis. wikipedia.orgnih.gov These enzymes are presumed to catalyze the formation of the furan (B31954) and butenolide rings. The pathway likely proceeds through the dehydroxylated analog, rubifolide, followed by a final oxidation at the C2 position to yield this compound. wikipedia.org Another critical, yet uncharacterized, enzymatic step is the isomerization of the C7-C8 double bond to the less common Z configuration found in this compound. wikipedia.org
Future research is needed to isolate and characterize the specific enzymes (e.g., P450 systems, isomerases) from A. bipinnata responsible for these transformations. nih.gov Such studies would confirm the proposed pathway, provide insight into the mechanisms of furan ring formation and stereospecific oxidation in a marine environment, and could enable the development of biocatalytic systems for producing furanocembranoids.
Development of Novel Synthetic Methodologies Inspired by this compound Structure
The challenge of constructing the unique 14-membered macrocycle and stereochemically rich structure of this compound has spurred significant innovation in synthetic organic chemistry. Several total syntheses have been accomplished, each showcasing powerful methodologies that have broader applications. nih.govacs.orgacs.org
A cornerstone of many this compound syntheses is the Nozaki-Hiyama-Kishi (NHK) reaction , an effective method for macrocyclization via the intramolecular coupling of an aldehyde and an allyl halide mediated by chromium(II) salts. youtube.comnih.govresearchgate.netresearchgate.net The diastereoselectivity of this ring closure has been shown to be influenced by the remote stereocenter at C10, demonstrating long-range stereochemical control. nih.govresearchgate.net Other key strategies that have been refined or highlighted through work on this compound and related structures include:
Stille Cross-Coupling: Used to connect complex fragments, such as in the union of a vinyl iodide and a stannylfurfural to build the core structure. acs.orgresearchgate.netthieme-connect.com
Ruthenium-Catalyzed Alder-Ene Reaction: Employed for the stereoselective construction of key acyclic precursors. acs.orgthieme-connect.com
Ni-Electrocatalytic Cross-Coupling: A modern, scalable approach using electrochemistry to forge carbon-carbon bonds, for instance, by using succinate (B1194679) as a novel two-carbon linchpin. acs.orgchemrxiv.org
Halogen Dance-Zweifel Olefination: An innovative sequence to create highly substituted furans, which are common motifs in this class of natural products. youtube.comacs.org
Silver-Catalyzed Enyne-Annulation: A method developed for the rapid construction of the 2,4-disubstituted furan core found in some furanocembranoids. acs.org
The development of these scalable and stereoselective methods, driven by the goal of synthesizing this compound, now provides a robust toolbox for chemists to construct other complex macrocyclic natural products. youtube.comacs.org
| Synthetic Method | Application in this compound Synthesis | Key Advantage |
| Nozaki-Hiyama-Kishi (NHK) Reaction | Macrocyclization to form the 14-membered ring. youtube.comnih.govnih.gov | High chemoselectivity and diastereoselectivity, often controlled by existing stereocenters. nih.gov |
| Stille Cross-Coupling | Coupling of furan and side-chain fragments. acs.orgthieme-connect.com | Reliable C(sp²)-C(sp²) bond formation under mild conditions. researchgate.net |
| Ni-Electrocatalytic Coupling | Convergent fragment coupling. acs.org | Scalable and utilizes sustainable electrochemical methods. acs.orgchemrxiv.org |
| Halogen Dance-Zweifel Olefination | Formation of a highly substituted furan ring. youtube.comacs.org | Provides access to complex and differentiated heterocyclic motifs. acs.org |
Exploration of this compound as a Scaffold for Rational Drug Design (focusing on non-clinical applications or mechanistic probes)
This compound is considered a "privileged scaffold," a structural framework that serves as a biosynthetic hub for a multitude of more complex and often biologically active natural products. acs.orgnih.govlifechemicals.com Its value in rational design lies less in its own bioactivity and more in its role as a versatile starting point for accessing other intricate molecular architectures. worktribe.comescholarship.org The availability of scalable synthetic routes to this compound is essential for these explorations, as isolation from natural sources is often insufficient for extensive studies. acs.orgacs.org
The primary non-clinical application of this compound as a scaffold is in the creation of mechanistic probes to investigate biosynthetic transformations. It is the presumed natural precursor to several polycyclic diterpenes, including:
Intricarene (B1249381): Formed via oxidation of the furan ring followed by a transannular [5+2] cycloaddition. nih.govworktribe.comlookchem.com
Bielschowskysin: Potentially formed through epoxidation of the Δ7,8 double bond and a subsequent formal [2+2] cycloaddition. acs.orgworktribe.com
Kallolide A: Arises from a photochemical ring contraction. nih.govresearchgate.net
By synthesizing this compound and its derivatives, researchers can systematically study these complex, often biomimetic, transformations in the lab. This allows for the verification of biosynthetic hypotheses and the detailed study of reaction mechanisms, such as the formation and reactivity of key intermediates like oxidopyrylium ions. nih.govescholarship.org This knowledge is fundamental to understanding how nature builds molecular complexity and can inspire the design of new synthetic reactions.
Further Investigation into Photochemical and Biomimetic Transformations
The structural framework of this compound is uniquely primed for undergoing fascinating transformations induced by light or by mimicking natural processes. These studies provide strong evidence for its role as a central intermediate in the biosynthesis of other furanocembranoids.
Biomimetic Transformations: A significant breakthrough was the demonstration that this compound can be converted into the pentacyclic diterpene (+)-intricarene. nih.govthieme-connect.comlookchem.com This transformation is believed to mimic the natural biosynthetic pathway. nih.gov The key steps involve:
Oxidation of the furan moiety in this compound to a hydroxypyranone intermediate. escholarship.orglookchem.com
Generation of a reactive oxidopyrylium ion via dehydration. nih.govescholarship.org
A transannular [5+2] cycloaddition (an intramolecular 1,3-dipolar cycloaddition) between the oxidopyrylium and the butenolide double bond to form the intricate carbon skeleton of intricarene. nih.govworktribe.comlookchem.com
This biomimetic synthesis has been achieved in the lab under thermal conditions, supporting the proposed biosynthetic link between these two natural products. worktribe.comlookchem.com
Photochemical Transformations: Light provides the energy for another set of remarkable conversions. Irradiation of this compound with a sunlamp can induce a Z-to-E-isomerization of the C7-C8 double bond. researchgate.net More complex photochemical reactions have also been demonstrated. In one notable study, a derivative of this compound was converted into intricarene using only light from a reptile lamp, which mimics the solar radiation in the coral's natural habitat. uni-muenchen.de Quantum chemical calculations suggest this reaction proceeds through excited triplet states. uni-muenchen.de Furthermore, the photochemical ring contraction of this compound has been shown to produce kallolide A, which possesses a 12-membered ring. researchgate.net These studies highlight how environmental factors like sunlight can drive molecular diversification in marine ecosystems.
Deepening Understanding of Ecological Roles and Chemical Diversity of Furanocembranoids
This compound belongs to the furanocembranoids, a large and structurally diverse family of diterpenoids found predominantly in marine organisms, especially soft corals of the subclass Octocorallia. escholarship.orgnih.gov The chemical diversity within this class is vast, arising from different oxidation patterns on the 14-membered ring, variations in stereochemistry, and subsequent rearrangements into complex polycyclic structures. escholarship.orgresearchgate.netnih.govmdpi.com Genera such as Sinularia, Sarcophyton, and Litophyton are rich sources of these compounds. researchgate.netnih.govresearchgate.net
While the full spectrum of their ecological functions is not completely understood, the primary role of furanocembranoids is believed to be chemical defense . mdpi.combeilstein-journals.orgmdpi.com Soft-bodied, sessile organisms like corals lack physical defenses and instead produce an arsenal (B13267) of secondary metabolites to deter predators, prevent microbial infections, and compete for space. mdpi.combeilstein-journals.org The often-observed cytotoxicity of these compounds supports their role as defensive agents against predation by fish and other marine animals. beilstein-journals.org
Future research in this area will likely involve advanced metabolomic studies to map the distribution and diversity of furanocembranoids within and between species. mdpi.com In situ ecological experiments are needed to definitively link specific compounds like this compound to defensive functions, enhancing our understanding of the chemical ecology of coral reefs and the evolutionary pressures that drive the production of such a rich diversity of natural products. mdpi.combeilstein-journals.org
Q & A
Q. What are the key structural and physicochemical properties of Bipinnatin J, and how do they influence experimental design?
this compound (C₁₅H₂₀O₄) is a diterpene lactone with a decahydroazuleno-furan skeleton. Its stereochemical complexity (e.g., (3aS,6S,6aS,7R,9aR,9bR) configuration) and reactive functional groups (e.g., α,β-unsaturated lactone) necessitate careful characterization using NMR, X-ray crystallography, and mass spectrometry . Researchers must prioritize solvent selection and temperature control during synthesis to avoid epimerization, as structural nuances directly impact bioactivity studies.
Q. How can researchers validate the purity and identity of synthesized this compound?
Methodological steps include:
- Chromatographic separation : Use HPLC with a chiral stationary phase to resolve stereoisomers.
- Spectroscopic validation : Compare ¹H/¹³C NMR data with literature (e.g., δ 5.85 ppm for the lactone proton) and confirm via X-ray diffraction .
- Purity thresholds : Report ≥95% purity (via area normalization in HPLC) and residual solvent analysis (GC-MS) to meet reproducibility standards .
Q. What analytical techniques are critical for studying this compound’s stability under experimental conditions?
Stability studies require:
- Accelerated degradation assays : Expose the compound to pH variations (2–9), UV light, and elevated temperatures (40–60°C) to identify degradation products (LC-MS).
- Kinetic modeling : Use Arrhenius plots to predict shelf-life, ensuring bioactivity assays reflect physiologically relevant conditions .
Advanced Research Questions
Q. How should researchers design dose-response experiments to resolve contradictions in this compound’s reported bioactivity?
Discrepancies in IC₅₀ values (e.g., anticancer vs. anti-inflammatory studies) often arise from assay-specific variables. Mitigation strategies:
- Standardize cell lines : Use authenticated cell lines (e.g., ATCC) with consistent passage numbers.
- Control matrix effects : Include vehicle controls (e.g., DMSO concentration ≤0.1%) and validate via orthogonal assays (e.g., apoptosis vs. cytotoxicity markers) .
- Statistical rigor : Apply nonlinear regression models (e.g., four-parameter logistic curve) with ≥3 biological replicates to account for variability .
Q. What methodologies are effective for elucidating this compound’s mechanism of action amid conflicting in vitro and in vivo data?
- Target deconvolution : Combine chemoproteomics (e.g., thermal shift assays) with CRISPR-Cas9 knockout screens to identify binding partners.
- Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling cascades disrupted by this compound.
- In vivo validation : Employ transgenic models (e.g., zebrafish xenografts) to reconcile discrepancies between cell-based and whole-organism responses .
Q. How can researchers address contradictions in this compound’s pharmacokinetic properties across studies?
Conflicting bioavailability data (e.g., oral vs. intravenous administration) require:
- Comparative ADME profiling : Use radiolabeled this compound ([¹⁴C]-isotope) to track absorption/distribution in multiple species (rodent vs. non-rodent).
- Metabolite identification : Perform LC-HRMS to detect phase I/II metabolites and assess their contribution to efficacy/toxicity .
Q. What strategies ensure reproducibility in this compound’s synthetic protocols across laboratories?
- Detailed reaction logs : Report catalyst loadings (e.g., Grubbs catalyst, 5 mol%), reaction times, and purification gradients.
- Open-data practices : Deposit raw spectral data (NMR, MS) in repositories like Zenodo for peer validation .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze multi-omics datasets to link this compound’s structure to function?
- Integration frameworks : Use tools like MetaboAnalyst 5.0 to correlate transcriptomic/metabolomic profiles with structural motifs.
- Network pharmacology : Map compound-target interactions onto STRING or KEGG pathways to identify polypharmacological effects .
Q. What criteria should guide the selection of in vitro vs. in vivo models for this compound’s bioactivity studies?
- In vitro prioritization : Use high-throughput screening (HTS) for initial SAR analysis, focusing on cytotoxicity thresholds (e.g., CC₅₀ < 10 µM).
- In vivo relevance : Select models with humanized metabolic pathways (e.g., CYP3A4-transgenic mice) to improve translational predictability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
